molecular formula C3H4NNaO5 B1378552 Sodium 2-nitro-1,3-dioxopropan-2-ide hydrate CAS No. 53821-72-0

Sodium 2-nitro-1,3-dioxopropan-2-ide hydrate

Cat. No. B1378552
CAS RN: 53821-72-0
M. Wt: 157.06 g/mol
InChI Key: MCCIGIZBACKHDO-UHFFFAOYSA-M
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Description

Physical And Chemical Properties Analysis

Sodium 2-nitro-1,3-dioxopropan-2-ide hydrate is a stable, non-volatile, water-soluble, and white crystalline powder. It should be stored sealed in dry conditions at 2-8°C . The boiling point was not specified in the search results .

Scientific Research Applications

Applications in Energetic Materials

One of the significant applications of Sodium 2-nitro-1,3-dioxopropan-2-ide hydrate is in the preparation of energetic materials. A study revealed the synthesis of energetic ionic salts containing a 1,2,4-oxadiazole ring and an amino or triazene linkage. The salts, obtained through a series of reactions involving sodium dichloroisocyanurate, displayed moderate thermal stability and low impact sensitivities, making them potential candidates for various applications in energetic materials (Pang et al., 2018).

Catalytic Applications

In the realm of catalysis, Sodium 2-nitro-1,3-dioxopropan-2-ide hydrate has been instrumental. For instance, sodium sulfide hydrate demonstrated its prowess as a noncompetitive, multi-electron reducing agent in the unbalanced redox condensation reaction between o-nitroanilines and alcohols. This reaction led to the formation of benzimidazole and quinoxaline heterocycles, further catalyzed by an iron–sulfur system (Nguyen et al., 2015).

Coordination Chemistry

The study of coordination chemistry has also benefited from this compound. The complex structures of the hydrated sodium salts of certain acids, such as 4-chloro-3-nitrobenzoic acid and 2-amino-4-nitrobenzoic acid, were elucidated, showcasing intricate polymeric structures stabilized by hydrogen bonding and π-π ring interactions. These findings underscore the compound's utility in exploring complex structural chemistry (Smith, 2013).

Material Science and Structural Analysis

The material science field has also seen the application of Sodium 2-nitro-1,3-dioxopropan-2-ide hydrate. For example, a study detailed the synthesis and characterization of hydrates of sodium 5,7-dihydroxy-6,4′-dimethoxyisoflavone-3′-sulfonate. These hydrates, analyzed through various spectroscopic and X-ray diffraction techniques, revealed significant structural insights and the formation of three-dimensional network structures (Zhang et al., 2010).

Mechanism of Action

Target of Action

Sodium N-Oxido-1,3-dioxopropanimine Oxide Hydrate, also known as Sodium 2-nitro-1,3-dioxopropan-2-ide hydrate, is an intermediate in the synthesis of 4-Nitrophenol . The primary targets of this compound are the enzymes involved in the synthesis of 4-Nitrophenol .

Mode of Action

The Sodium N-Oxido-1,3-dioxopropanimine Oxide Hydrate interacts with these enzymes, facilitating the conversion of precursor molecules into 4-Nitrophenol . The exact nature of these interactions and the resulting changes in the enzymes and the compound itself are complex and depend on the specific conditions of the reaction .

Biochemical Pathways

The Sodium N-Oxido-1,3-dioxopropanimine Oxide Hydrate affects the biochemical pathway leading to the synthesis of 4-Nitrophenol . This compound, in turn, plays a role in various biochemical reactions, including those involved in the manufacturing of pharmaceuticals, fungicides, and dyes .

Pharmacokinetics

Given its use as an intermediate in chemical reactions, it is likely that its bioavailability and pharmacokinetics are heavily influenced by the specific conditions of the reaction in which it is used .

Result of Action

The molecular and cellular effects of the action of Sodium N-Oxido-1,3-dioxopropanimine Oxide Hydrate are primarily seen in its role in facilitating the synthesis of 4-Nitrophenol . The resulting 4-Nitrophenol can then participate in further biochemical reactions, contributing to the production of various pharmaceuticals, fungicides, and dyes .

Action Environment

The action, efficacy, and stability of Sodium N-Oxido-1,3-dioxopropanimine Oxide Hydrate are influenced by various environmental factors. These include the specific conditions of the reaction in which it is used, such as temperature, pH, and the presence of other chemicals . For example, it is known that the compound should be stored in a dry environment at a temperature between 2-8°C .

Safety and Hazards

Sodium 2-nitro-1,3-dioxopropan-2-ide hydrate is classified as a dangerous substance . It is associated with hazard statements H302+H312+H332-H314-H319, indicating potential health hazards if ingested, inhaled, or in contact with skin, as well as causing severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

sodium;2-nitro-3-oxoprop-1-en-1-olate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO4.Na.H2O/c5-1-3(2-6)4(7)8;;/h1-2,5H;;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCIGIZBACKHDO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C=O)[N+](=O)[O-])[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4NNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sodium N-oxido-1,3-dioxopropanimine oxide hydrate

CAS RN

34461-00-2, 53821-72-0
Record name Sodium 2-nitropropanedial hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name sodium N-oxido-1,3-dioxopropanimine oxide hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium 2-nitro-1,3-dioxopropan-2-ide hydrate
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